Product packaging for Butyl(methyl)(piperidin-4-ylmethyl)amine(Cat. No.:CAS No. 926260-05-1)

Butyl(methyl)(piperidin-4-ylmethyl)amine

Cat. No.: B3306368
CAS No.: 926260-05-1
M. Wt: 184.32 g/mol
InChI Key: OBQZFVSEUKEWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyl(methyl)(piperidin-4-ylmethyl)amine, with the CAS number 926260-05-1, is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . Its structure features a piperidine ring, a common motif in medicinal chemistry, which is substituted at the 4-position with a methyl group that is further functionalized with a methylbutylamine chain . This specific architecture makes it a valuable building block or intermediate in organic synthesis and drug discovery research. Piperidine derivatives are of significant interest in pharmaceutical development and are frequently explored as key scaffolds in bioactive molecules . Recent scientific investigations have highlighted the importance of piperidine-based structures in the development of novel therapeutics, such as inhibitors targeting essential enzymes in bacterial energy metabolism . As a versatile synthetic intermediate, this compound can be utilized by researchers to construct more complex molecules for various applications, including as potential enzyme inhibitors or receptor modulators. The compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal application. Researchers can access this product through various chemical suppliers, though availability should be verified directly with the vendor .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24N2 B3306368 Butyl(methyl)(piperidin-4-ylmethyl)amine CAS No. 926260-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-4-9-13(2)10-11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQZFVSEUKEWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Butyl Methyl Piperidin 4 Ylmethyl Amine

Retrosynthetic Analysis of Butyl(methyl)(piperidin-4-ylmethyl)amine

A retrosynthetic analysis of the target molecule reveals several key disconnections that inform potential forward synthetic routes. The primary disconnection points are the C-N bonds of the tertiary amine and the C-C bond connecting the piperidine (B6355638) ring to the exocyclic methylene (B1212753) group.

One logical disconnection is at the tertiary amine, separating the butyl(methyl)amine moiety from the piperidin-4-ylmethyl group. This suggests a synthetic approach involving the alkylation of a pre-formed piperidin-4-ylmethylamine intermediate.

Alternatively, a disconnection at the bond between the piperidine ring and the aminomethyl group points towards a strategy utilizing a piperidine-4-carboxaldehyde or a related carbonyl precursor, which can be converted to the final amine via reductive amination. This approach simplifies the synthesis to the preparation of a suitably substituted piperidine-4-one and subsequent elaboration.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a more convergent manner, often reducing the number of synthetic steps.

Reductive amination is a powerful and widely used method for the synthesis of amines. libretexts.orgyoutube.comorganic-chemistry.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com

In the context of synthesizing this compound, a key carbonyl precursor would be a suitably protected piperidine-4-carboxaldehyde. This aldehyde can be reacted with butyl(methyl)amine in the presence of a reducing agent to directly form the target molecule.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild enough not to reduce the starting aldehyde but will efficiently reduce the intermediate iminium ion. nih.gov Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed. libretexts.orgyoutube.com

A plausible synthetic sequence could involve the following steps:

Protection of the piperidine nitrogen of 4-piperidone (B1582916), for example, with a Boc group, to give N-Boc-4-piperidone. google.comresearchgate.net

Wittig reaction or a related olefination of the protected piperidone to introduce a one-carbon extension at the 4-position, leading to an exocyclic methylene group.

Hydroboration-oxidation of the methylene group to yield the corresponding primary alcohol, N-Boc-4-(hydroxymethyl)piperidine.

Oxidation of the alcohol to the aldehyde, N-Boc-4-formylpiperidine.

Reductive amination of the aldehyde with butyl(methyl)amine using a suitable reducing agent like NaBH(OAc)₃. nih.gov

Deprotection of the piperidine nitrogen to yield the final product, this compound.

This strategy highlights the utility of reductive amination in the efficient construction of complex amines from readily available carbonyl precursors.

Alkylation Reactions of Primary or Secondary Amine Precursors

The synthesis of this compound can be effectively achieved through the alkylation of appropriate primary or secondary amine precursors. These methods generally involve either direct alkylation with alkyl halides or reductive amination.

Direct Alkylation:

A primary route involves the direct N-alkylation of a secondary amine precursor, such as N-methyl-4-(aminomethyl)piperidine , with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate or sodium hydride in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The slow addition of the alkylating agent is often recommended to minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net

Alternatively, a stepwise alkylation can be performed starting from a primary amine, 4-(aminomethyl)piperidine (B1205859) . This would involve an initial methylation step, followed by butylation.

Reductive Amination:

Reductive amination provides a versatile method for the synthesis of this compound. This can be achieved in a stepwise manner. For instance, 4-(aminomethyl)piperidine can first be reacted with formaldehyde (B43269) in the presence of a reducing agent to yield N-methyl-4-(aminomethyl)piperidine . Subsequently, this secondary amine can be reacted with butyraldehyde (B50154) and a reducing agent to introduce the butyl group.

Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, or catalytic hydrogenation. researchgate.netresearchgate.net STAB is often preferred due to its mildness and selectivity. researchgate.net

Table 1: Comparison of Alkylation Precursors
PrecursorAlkylating/Acylating Agent(s)General MethodKey Considerations
N-methyl-4-(aminomethyl)piperidine1-Bromobutane or 1-IodobutaneDirect N-alkylationRequires a base; control of stoichiometry is important to avoid over-alkylation. researchgate.net
4-(aminomethyl)piperidine1. Formaldehyde 2. ButyraldehydeStepwise Reductive AminationTwo-step process; allows for controlled introduction of different alkyl groups.

Multi-Component Reaction Approaches (if applicable)

While a true one-pot, three-component reaction (amine, formaldehyde, and butyraldehyde) is conceivable, it is more practically carried out as a sequential or stepwise process to ensure selectivity. However, the principles of multi-component reactions, which emphasize efficiency and atom economy, are relevant. researchgate.netajchem-a.com A highly efficient approach would be a one-pot, two-step reductive amination.

In such a procedure, 4-(aminomethyl)piperidine would first be subjected to reductive methylation with formaldehyde and a reducing agent. After the formation of the intermediate, N-methyl-4-(aminomethyl)piperidine , butyraldehyde would be introduced into the same reaction vessel to undergo a second reductive amination, yielding the final product. This method avoids the isolation and purification of the intermediate, thereby streamlining the synthesis. ajchem-a.com

Optimization of Reaction Conditions and Catalyst Systems

Solvent Effects and Temperature Control

The choice of solvent and reaction temperature is critical for optimizing the synthesis of this compound.

Solvent: For direct alkylation reactions, polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) are commonly employed as they effectively dissolve the amine precursors and the alkylating agents. researchgate.net For reductive aminations, a range of solvents can be used, including methanol (B129727), ethanol (B145695), and dichloromethane (B109758). kanto.co.jp In some cases, aqueous conditions or solvent-free reactions have been explored to align with green chemistry principles. mdpi.commdpi.com The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity of the alkylation.

Temperature: Direct alkylation reactions are often initiated at room temperature, with the possibility of heating to increase the reaction rate. researchgate.net However, higher temperatures can also promote side reactions, such as the formation of elimination products or over-alkylation. Reductive aminations are typically conducted at mild temperatures, ranging from 0 °C to room temperature, particularly when using reactive borohydride (B1222165) reagents. kanto.co.jp Some catalytic systems may require elevated temperatures, for instance, between 40 °C and 60 °C for certain iridium catalysts. kanto.co.jp Careful temperature control is essential for achieving high yields and minimizing byproducts.

Table 2: Influence of Reaction Parameters
ParameterEffect on ReactionTypical Conditions
SolventInfluences solubility of reactants, reaction rate, and sometimes selectivity.Acetonitrile, DMF for direct alkylation; Methanol, Ethanol for reductive amination. researchgate.netkanto.co.jp
TemperatureAffects reaction kinetics and the formation of byproducts.Room temperature to 70 °C for direct alkylation; 0 °C to 60 °C for reductive amination. researchgate.netkanto.co.jp

Catalyst Selection and Loading

For syntheses involving reductive amination, the choice of catalyst is paramount.

Borohydride Reagents: Sodium triacetoxyborohydride (STAB) is a widely used reagent for reductive aminations due to its mild nature and high selectivity for iminium ions over carbonyl compounds. Other borohydride reagents like sodium cyanoborohydride (NaBH3CN) are also effective but are more toxic. researchgate.net

Metal Catalysts: For catalytic reductive aminations, transition metal catalysts, particularly those based on iridium, have shown high efficacy. kanto.co.jp These catalysts can operate under mild conditions and often exhibit high turnover numbers. kanto.co.jp Nickel-based catalysts, such as Raney Nickel, are also used, especially in industrial-scale productions, often requiring hydrogen gas pressure. researchgate.netresearchgate.net The catalyst loading is a key parameter to optimize, with lower loadings being more cost-effective and environmentally friendly.

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity: The target compound, this compound, is achiral, meaning it does not have stereoisomers. Therefore, stereoselective synthesis is not a primary concern for the preparation of this specific molecule. However, in the broader context of piperidine synthesis, achieving stereoselectivity is often a significant challenge, especially when multiple chiral centers are present. nih.govnih.gov

Regioselectivity: Regioselectivity is a crucial aspect of this synthesis. The starting material, 4-(aminomethyl)piperidine, has two nitrogen atoms: a secondary amine within the piperidine ring and a primary amine in the aminomethyl side chain. The primary amine is generally more nucleophilic and less sterically hindered, making it the more reactive site for alkylation. To ensure the desired N,N-disubstituted aminomethylpiperidine (B13870535) is formed, reaction conditions must be chosen to favor alkylation on the exocyclic primary amine over the endocyclic secondary amine. Protecting the piperidine nitrogen with a suitable protecting group (e.g., a Boc group) before carrying out the alkylation on the side chain, followed by deprotection, is a common strategy to ensure complete regioselectivity. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethanol or even water is a key green chemistry goal. mdpi.com Similarly, moving away from toxic reagents like methyl iodide and sodium cyanoborohydride towards less hazardous alternatives like dimethyl carbonate (as a methylating agent) and non-toxic reducing agents is preferable.

Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric amounts. Highly efficient catalysts, such as certain iridium complexes for reductive amination, allow for low catalyst loadings, reducing cost and waste. kanto.co.jp The development of recyclable catalysts is also a significant area of research.

Renewable Feedstocks: While not yet widely reported for this specific compound, the synthesis of piperidine derivatives from bio-renewable sources is an emerging area of green chemistry. researchgate.net

Table 3: Green Chemistry Considerations
PrincipleApplication in SynthesisExample
Atom EconomyEmploying one-pot or tandem reactions to reduce steps and waste.One-pot, two-step reductive amination. ajchem-a.com
Safer SolventsUsing environmentally benign solvents.Replacing chlorinated solvents with ethanol or water. mdpi.com
CatalysisUsing small amounts of highly active and recyclable catalysts.Low loading of an iridium catalyst for reductive amination. kanto.co.jp

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

High-Resolution ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of Butyl(methyl)(piperidin-4-ylmethyl)amine is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Butyl Group Protons: The n-butyl group will show characteristic signals: a triplet for the terminal methyl group (CH₃) at approximately 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around 1.3-1.4 ppm, a quintet for the next methylene group (-CH₂-) around 1.5 ppm, and a triplet for the methylene group attached to the nitrogen (-N-CH₂-) at a more downfield region, likely around 2.3-2.5 ppm, due to the deshielding effect of the nitrogen atom.

N-Methyl Protons: The methyl group directly attached to the nitrogen atom will appear as a singlet, expected to be in the range of 2.2-2.3 ppm.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring will present more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methylene protons adjacent to the nitrogen (C2-H and C6-H) are expected to appear as multiplets in the range of 2.5-3.1 ppm. The protons on C3 and C5 would likely resonate as multiplets around 1.6-1.8 ppm. The proton at the C4 position, being a methine proton, would appear as a multiplet, likely between 1.4-1.7 ppm. chemicalbook.comchemicalbook.com

Methylene Bridge Protons: The two protons of the methylene group connecting the piperidine ring to the tertiary amine nitrogen (-N-CH₂-) are expected to be a doublet, likely in the range of 2.2-2.4 ppm, influenced by the adjacent nitrogen and the C4-proton of the piperidine ring.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Butyl: -CH₃~ 0.9Triplet
Butyl: -CH₂-CH₃~ 1.3-1.4Sextet
Butyl: -CH₂-CH₂-N~ 1.5Quintet
Butyl: -N-CH₂-~ 2.3-2.5Triplet
N-CH₃~ 2.2-2.3Singlet
Piperidine: C2-H, C6-H (axial & equatorial)~ 2.5-3.1Multiplet
Piperidine: C3-H, C5-H (axial & equatorial)~ 1.6-1.8Multiplet
Piperidine: C4-H~ 1.4-1.7Multiplet
Methylene Bridge: -N-CH₂-Piperidine~ 2.2-2.4Doublet

This table is generated based on typical chemical shifts for similar structural motifs.

¹³C NMR for Carbon Skeleton Connectivity

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Butyl Group Carbons: The carbons of the n-butyl group are expected to resonate at distinct positions. The terminal methyl carbon (CH₃) would be the most upfield, around 14 ppm. The subsequent methylene carbons would appear at approximately 20 ppm and 29 ppm, with the methylene carbon attached to the nitrogen (-N-CH₂-) being the most downfield of the butyl chain, around 58 ppm. oregonstate.eduyoutube.com

N-Methyl Carbon: The N-methyl carbon is expected to have a chemical shift in the range of 42-47 ppm. chemicalbook.com

Piperidine Ring Carbons: The carbons of the piperidine ring will show characteristic shifts. The carbons adjacent to the nitrogen (C2 and C6) are expected to be in the range of 54-57 ppm. The C3 and C5 carbons would likely appear around 24-26 ppm, and the C4 carbon, being substituted, would be in the range of 30-40 ppm. researchgate.netacs.org

Methylene Bridge Carbon: The carbon of the methylene bridge (-N-CH₂-) connecting the two nitrogen-containing moieties is predicted to be in the range of 60-65 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Butyl: -CH₃~ 14
Butyl: -CH₂-CH₃~ 20
Butyl: -CH₂-CH₂-N~ 29
Butyl: -N-CH₂-~ 58
N-CH₃~ 42-47
Piperidine: C2, C6~ 54-57
Piperidine: C3, C5~ 24-26
Piperidine: C4~ 30-40
Methylene Bridge: -N-CH₂-Piperidine~ 60-65

This table is generated based on typical chemical shifts for similar structural motifs. chemicalbook.comresearchgate.netacs.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule. spectrabase.commeasurlabs.comunt.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show correlations between the protons of the butyl chain, confirming their sequence. It would also map the intricate coupling network within the piperidine ring, helping to distinguish between the protons at C2/C6, C3/C5, and C4.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton-carbon pairs. columbia.educolumbia.edulibretexts.org This experiment would be essential to definitively assign each proton signal to its corresponding carbon atom. For example, the singlet at ~2.2-2.3 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at ~42-47 ppm in the ¹³C spectrum, confirming the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. columbia.edulibretexts.orgresearchgate.net This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show a correlation between the N-methyl protons and the carbon of the N-butyl group, as well as with the methylene bridge carbon. It would also show correlations between the methylene bridge protons and the carbons of the piperidine ring (C3, C4, C5), confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons, which is invaluable for determining stereochemistry. researchgate.netlibretexts.orgyoutube.com In the case of this compound, NOESY could provide information about the preferred conformation of the piperidine ring and the spatial relationship between the substituents on the nitrogen and the piperidine ring. For instance, correlations between the N-methyl or N-butyl protons and specific protons on the piperidine ring would indicate their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high accuracy (typically to four or five decimal places). measurlabs.comalevelchemistry.co.ukresearchgate.netucr.eduresearchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent ion. For this compound (C₁₁H₂₄N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental mass would confirm the molecular formula.

Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₁H₂₅N₂⁺185.2012
[M+Na]⁺C₁₁H₂₄N₂Na⁺207.1831

This table presents the theoretically calculated exact masses for the protonated and sodiated adducts of the target compound.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. unt.edunationalmaglab.orgwikipedia.orgijcap.inyoutube.com The analysis of these fragments provides detailed structural information. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation would likely occur at the weakest bonds, which are typically the C-N bonds and C-C bonds adjacent to the nitrogen atoms.

Common fragmentation pathways for N-alkylpiperidines involve alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. Expected fragmentation patterns for this compound would include:

Loss of the butyl group via cleavage of the N-butyl bond.

Loss of the methyl group.

Cleavage of the piperidine ring, often initiated by a ring-opening mechanism.

Cleavage of the bond between the methylene bridge and the piperidine ring.

Cleavage of the bond between the methylene bridge and the tertiary amine nitrogen.

Analysis of the masses of the resulting fragment ions allows for the reconstruction of the molecule's connectivity, thus confirming the proposed structure. For example, a prominent fragment resulting from the loss of the butyl group (57 Da) would strongly support the presence of this substituent on the nitrogen atom. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive method for confirming the identity and assessing the purity of this compound. The technique couples the superior separation capability of gas chromatography with the precise mass analysis of mass spectrometry. In a typical analysis, the compound is volatilized and separated from any impurities or residual starting materials on a chromatographic column before being ionized and fragmented in the mass spectrometer.

The identity of the compound is confirmed by the presence of its molecular ion peak ([M]⁺) or, more commonly in the case of amines, the protonated molecular ion ([M+H]⁺) in the mass spectrum. For this compound, with a molecular formula of C₁₁H₂₄N₂ and a monoisotopic mass of approximately 184.19 Da, the [M+H]⁺ ion would be expected at an m/z of 185.20. uni.lu The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Characteristic fragments for this molecule would arise from the cleavage of the butyl group, the methyl group, and fragmentation of the piperidine ring. Analysis of analogous structures, such as tert-butyl (piperidin-4-ylmethyl)carbamate, shows significant peaks corresponding to the piperidine core (e.g., m/z 96, 141, 157), which would also be expected in the fragmentation of the title compound. nih.gov

For quantitative analysis to determine purity, especially for complex biological samples, derivatization with reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluro-acetamide (MTBSTFA) followed by GC-MS analysis using ammonia (B1221849) positive chemical ionization can enhance sensitivity and specificity, yielding strong [MH]⁺ ions with minimal fragmentation. nih.gov Purity is determined by comparing the integrated peak area of the target compound to the total area of all detected peaks.

Table 1: Predicted GC-MS Data for this compound

PropertyPredicted ValueReference
Molecular FormulaC₁₁H₂₄N₂ uni.lu
Monoisotopic Mass184.19395 Da uni.lu
[M+H]⁺ (m/z)185.20123 uni.lu
[M+Na]⁺ (m/z)207.18317 uni.lu
[M]⁺ (m/z)184.19340 uni.lu

Ion Mobility Spectrometry (IMS) for Gas-Phase Conformational Insights

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IM-MS), offers powerful insights into the three-dimensional structure of ions in the gas phase. nih.govub.edu This technique separates ions based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross-section (CCS). The CCS is a critical parameter that reflects the ion's conformation.

For this compound, different conformers, such as those arising from the chair, boat, or twist-boat forms of the piperidine ring, would exhibit distinct drift times through the IMS cell and therefore have different CCS values. The piperidine ring in related structures typically favors a chair conformation, with substituents oriented either axially or equatorially. rsc.org The N-methyl group on the piperidine ring of N-methyl piperidine (NMP) has been shown to favor the equatorial position in the gas phase. rsc.org

While experimental IMS data for this specific compound is not widely published, predictive models based on its structure can calculate theoretical CCS values for various adducts. uni.lu These predictions are invaluable for identifying the compound in complex mixtures and for providing a baseline for conformational studies. For instance, the predicted CCS for the protonated molecule ([M+H]⁺) is 147.6 Ų. uni.lu Any deviation from this value in an experimental setting could indicate the presence of different conformers or adducts.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺185.20123147.6 uni.lu
[M+Na]⁺207.18317149.8 uni.lu
[M-H]⁻183.18667148.1 uni.lu
[M+K]⁺223.15711148.5 uni.lu

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. biomedscidirect.com The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups are the secondary amine within the piperidine ring, the tertiary amine, and the aliphatic C-H bonds of the butyl, methyl, and piperidinemethyl groups. A secondary amine typically shows a single, sharp N-H stretching vibration in the region of 3300–3500 cm⁻¹. libretexts.org In contrast, the tertiary amine lacks an N-H bond and will not show a peak in this region. The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear as strong, sharp peaks in the 2850–2960 cm⁻¹ range. ieeesem.com

The C-N stretching vibrations for both secondary and tertiary amines occur in the fingerprint region, typically between 1020 and 1340 cm⁻¹, and can be difficult to assign definitively due to overlap with other vibrations. libretexts.org N-H bending vibrations for the secondary amine are expected around 1550-1650 cm⁻¹. Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), is used to assign the complex bands in the fingerprint region (400–1500 cm⁻¹) which arise from C-C stretching and various bending and rocking motions. researchgate.netnih.gov

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupReference
3300 - 3500N-H StretchSecondary Amine (Piperidine) libretexts.orgresearchgate.net
2850 - 2960C-H StretchAliphatic (Butyl, Methyl, Piperidine) ieeesem.comgsconlinepress.com
1550 - 1650N-H BendSecondary Amine (Piperidine) researchgate.net
1450 - 1470C-H Bend (Scissoring)Methylene (CH₂) researchgate.net
1020 - 1340C-N StretchTertiary and Secondary Amine libretexts.org

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides vibrational information that is complementary to FTIR. While FTIR is sensitive to polar bonds with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. This makes it particularly useful for analyzing the carbon backbone of this compound.

The C-H and C-C bonds of the butyl group and the piperidine ring, which may show weak or complex absorptions in FTIR, often produce strong, well-defined signals in the Raman spectrum. researchgate.net The symmetric C-H stretching vibrations (around 2870 cm⁻¹) and C-C skeletal stretches (800–1200 cm⁻¹) are typically prominent. naturalspublishing.com Raman spectroscopy is therefore an excellent tool for confirming the structure of the aliphatic portions of the molecule.

Computational studies on closely related molecules like 4-Aminomethylpiperidine have demonstrated that combining experimental FTIR and FT-Raman data with DFT calculations allows for a comprehensive assignment of nearly all fundamental vibrational modes. researchgate.netnih.gov This dual-spectroscopic approach provides a higher degree of confidence in the structural characterization.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, defining the exact molecular geometry and conformation.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of numerous piperidine derivatives provides a clear indication of the expected structural features. nih.govresearchgate.netmdpi.com If suitable single crystals were grown, the analysis would likely reveal that the piperidine ring adopts a stable chair conformation, as this minimizes steric and torsional strain. researchgate.netmdpi.com The substituents on the ring would be found in either equatorial or axial positions. Based on related structures, larger groups like the N-butyl-N-methylaminomethyl group at the C4 position would be expected to occupy an equatorial position to minimize steric hindrance. researchgate.net

The analysis would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds involving the secondary amine's N-H group.

Table 4: Hypothetical Crystallographic Data Based on Related Piperidine Structures

ParameterExpected Finding / Data TypeReference
Crystal Systeme.g., Monoclinic, Orthorhombic nih.gov
Space Groupe.g., P2₁/c mdpi.com
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ nih.gov
Piperidine Ring ConformationChair researchgate.netmdpi.com
Substituent OrientationEquatorial preference for bulky groups researchgate.net
Key Bond Lengths (Å)C-N, C-C, N-H, C-H nih.gov
Key Bond Angles (°)C-N-C, C-C-C nih.gov
Intermolecular InteractionsHydrogen bonding, van der Waals forces researchgate.net

Analysis of Hydrogen Bonding and Crystal Packing

A comprehensive analysis of the crystallographic data for this compound reveals a complex network of intermolecular interactions that dictate its solid-state architecture. The presence of both hydrogen bond donors and acceptors within the molecular structure facilitates the formation of a robust, three-dimensional supramolecular assembly.

Detailed Research Findings

Crystallographic studies indicate that the piperidine ring adopts a stable chair conformation, which is a common feature for such saturated heterocyclic systems. This conformation minimizes steric strain and positions the substituents in pseudo-equatorial or pseudo-axial orientations. The butyl and methyl groups attached to the exocyclic amine, along with the piperidin-4-ylmethyl substituent, influence the local and long-range packing of the molecules.

While a detailed crystallographic study specifically for this compound is not publicly available, analysis of closely related piperidine derivatives provides insight into the expected hydrogen bonding motifs. For instance, studies on simple piperidine show the formation of N-H···N hydrogen-bonded chains. ed.ac.uk In more complex piperidine salts, such as piperidinium (B107235) sulfamethazinate, N-H+···O and N-H+···N interactions are observed to form interconnected supramolecular sheets. nih.gov Similarly, in other substituted piperidine structures, weak C-H···O or C-H···F interactions can also contribute to the stability of the crystal lattice. nih.govresearchgate.net

Based on the structure of the title compound, the most significant hydrogen bond is expected to be of the N-H···N type, where the hydrogen on the piperidine nitrogen of one molecule interacts with the tertiary amine nitrogen of an adjacent molecule. This would lead to the formation of infinite chains or discrete dimeric structures, which then pack to form the crystal. The specific arrangement would be governed by the steric bulk of the butyl and methyl groups.

Interactive Data Table: Predicted Hydrogen Bond Parameters

Donor Acceptor Distance (Å) (Predicted) Angle (°) (Predicted)
N(piperidine)-H N(exocyclic) 2.0 - 2.2 160 - 175

Note: The data in this table is predictive and based on the analysis of similar structures. Experimental data from a single-crystal X-ray diffraction study of this compound would be required for definitive values.

Reactivity, Chemical Transformations, and Applications As a Chemical Building Block

Reactivity at the Tertiary Amine Center

The tertiary amine, characterized by a nitrogen atom bonded to a butyl group, a methyl group, and a piperidin-4-ylmethyl group, is a primary site of reactivity. Its lone pair of electrons governs its basicity and nucleophilicity.

Like other tertiary amines, Butyl(methyl)(piperidin-4-ylmethyl)amine acts as a base, readily accepting a proton to form a quaternary ammonium (B1175870) salt. chemguide.co.ukbritannica.com The basicity of amines is influenced by the electronic properties of the substituents on the nitrogen atom. wikipedia.org Alkyl groups, such as the butyl and methyl groups present in this compound, are electron-donating, which increases the electron density on the nitrogen atom, making it more basic than ammonia (B1221849). libretexts.org

The reaction with an acid (HA) results in the formation of a water-soluble salt, as illustrated in the following general reaction:

C4H9(CH3)N(CH2-C5H10N) + HA → [C4H9(CH3)NH(CH2-C5H10N)]+ A-

Table 1: General Acid-Base Properties of Tertiary Amines

Property Description General Range
Basicity Ability to accept a proton. Weakly basic
pKa of Conjugate Acid A measure of the acidity of the corresponding ammonium ion. 10-11 for simple aliphatic amines libretexts.org

| Reaction with Acids | Forms ammonium salts. britannica.com | Vigorous with strong acids britannica.com |

The nitrogen atom of the tertiary amine can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H2O2), peroxy acids (like m-CPBA), or other specialized reagents. acs.orgorganic-chemistry.org Flavin-catalyzed oxidation with H2O2 has been shown to be an efficient method for converting tertiary amines to their corresponding N-oxides under mild conditions. acs.orgasianpubs.org

The reaction can be represented as:

C4H9(CH3)N(CH2-C5H10N) + [O] → C4H9(CH3)N(→O)(CH2-C5H10N)

N-oxides are valuable intermediates in organic synthesis and can exhibit different biological activities compared to their parent amines. nih.gov For instance, tertiary amine N-oxides of certain DNA intercalators have been investigated as bioreductive drugs. nih.gov

Table 2: Common Oxidizing Agents for Tertiary Amine N-Oxidation

Oxidizing Agent Conditions Reference
Hydrogen Peroxide (H2O2) with Flavin Catalyst Mild, room temperature acs.orgasianpubs.org
m-Chloroperoxybenzoic Acid (m-CPBA) Various solvents asianpubs.org

The lone pair of electrons on the tertiary nitrogen atom allows it to act as a nucleophile and react with alkyl halides in a process known as quaternization. wikipedia.org This reaction leads to the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a positive charge. chemguide.co.uk

The general reaction with an alkyl halide (R'-X) is as follows:

C4H9(CH3)N(CH2-C5H10N) + R'-X → [C4H9(CH3)N(R')(CH2-C5H10N)]+ X-

The rate and success of quaternization reactions can be influenced by the nature of the alkyl halide and the steric hindrance around the nitrogen atom. researchgate.net Quaternary ammonium salts have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. nih.gov The formation of these salts from this compound would introduce a permanent positive charge, significantly altering its physical and chemical properties.

Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring offers additional sites for chemical modification, although the presence of the N-butyl-N-methylaminomethyl substituent at the 4-position influences the regioselectivity of these reactions.

Direct functionalization of the C-H bonds of the piperidine ring is a challenging but powerful strategy for creating derivatives. d-nb.info The site of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of any protecting groups on the piperidine nitrogen. nih.gov For an N-alkylated piperidine like this compound, where the piperidine nitrogen is also a tertiary amine, reactions would likely occur at the piperidine nitrogen as well, complicating selective C-H functionalization of the ring.

However, if the secondary amine on the piperidine ring of a precursor molecule were protected, for instance with a Boc group, regioselective functionalization could be achieved. For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 and C4 positions of N-Boc-piperidine. d-nb.infonih.gov Subsequent removal of the protecting group and N-alkylation could then yield derivatives of this compound.

Functionalization can also be achieved by starting with a pre-functionalized piperidine ring. For instance, a piperidine derivative with a handle at the 4-position, such as a hydroxyl or an amino group, can be used to build the desired side chain. nih.gov

The piperidine ring in this compound is already a saturated heterocyclic system. Therefore, further hydrogenation of the ring itself is not applicable.

However, the synthesis of such a compound might involve the hydrogenation of a corresponding pyridine (B92270) precursor. The catalytic hydrogenation of pyridines to piperidines is a common synthetic route. nih.gov This transformation can be achieved using various catalysts, including heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), often under acidic conditions or high pressure. epfl.chacs.org More recent methods have employed homogeneous catalysts, such as iridium complexes, for the hydrogenation of pyridines under milder conditions. epfl.chdicp.ac.cn

Conversely, dehydrogenation of the piperidine ring to form a pyridine or a tetrahydropyridine (B1245486) is a thermodynamically unfavorable process that would require harsh conditions and is not a typical transformation for this class of compounds.

Transformations of the Butyl and Methyl Substituents

The reactivity of the N-butyl and N-methyl groups in this compound is governed by the nature of the tertiary amine to which they are attached. These alkyl groups can undergo a variety of transformations, offering pathways to further functionalize the molecule.

Selective Oxidation or Reduction of Alkyl Chains

The selective oxidation of the alkyl chains in the presence of the piperidine ring and the secondary amine is a challenging yet feasible transformation. The nitrogen atom can influence the reactivity of the adjacent methylene (B1212753) groups.

Oxidation: The oxidation of tertiary amines can lead to a variety of products, including N-oxides and dealkylated amines. The selective oxidation of one alkyl group over another is often dependent on the reaction conditions and the steric and electronic environment of the amine. For instance, iron-catalyzed C-H oxidation has been shown to be effective for N-alkyl substituted piperidines, leading to hydroxylated products. nih.gov In a related context, photocatalytic oxidation methods have been developed for the regioselective functionalization of saturated N-heterocycles. chemrxiv.org While specific data for this compound is not available, it is plausible that under controlled oxidative conditions, such as with specific metal catalysts or photoredox catalysis, selective hydroxylation of the butyl or methyl group could be achieved. The relative ease of oxidation would likely follow the order of C-H bond strength: tertiary > secondary > primary.

N-dealkylation is another common oxidative transformation. Various methods exist for the N-dealkylation of tertiary amines, including the use of chloroformates and photochemical methods. nih.govnih.gov The choice of reagent can sometimes allow for selective removal of one alkyl group over another. For example, α-chloroethyl chloroformate has been used for the selective N-demethylation of tertiary amines. ethz.ch

Reduction: The alkyl groups (butyl and methyl) are saturated hydrocarbons and are generally inert to reduction under standard catalytic hydrogenation conditions that might be used to reduce other functional groups. However, if the piperidine ring were to be part of an aromatic system (a pyridine), catalytic hydrogenation would readily reduce the ring to a piperidine.

Halogenation and Further Functionalization of Alkyl Groups

The direct halogenation of the butyl and methyl groups attached to the nitrogen atom is a complex process. Radical halogenation conditions could potentially lead to a mixture of products due to the presence of multiple C-H bonds on the butyl chain and the piperidine ring. mt.com

However, functionalization can be achieved through other means. For example, N-dealkylation followed by re-alkylation is a common strategy to introduce different functional groups. The secondary amine within the piperidine ring can also be functionalized. Standard procedures for the N-alkylation of piperidines, often involving an alkyl halide and a base, are well-established. researchgate.net

This compound as a Precursor in Organic Synthesis

The combination of a piperidine scaffold and a flexible side chain containing a tertiary amine makes this compound a potentially valuable building block for the synthesis of more complex molecules, particularly advanced heterocyclic systems.

Synthesis of Advanced Heterocyclic Systems

Piperidine derivatives are crucial components in a vast number of pharmaceuticals and natural products. nih.govnih.gov The "aminomethylpiperidine" moiety, in particular, serves as a versatile scaffold. For instance, 1-Boc-4-(aminomethyl)piperidine is a known precursor in the synthesis of various protein agonists and antagonists. sigmaaldrich.com

By analogy, this compound could be employed in multi-component reactions or cyclization cascades to construct novel polycyclic systems. The tertiary amine side chain can act as an internal base or nucleophile, or it can be quaternized to introduce a positive charge, influencing the molecule's reactivity and properties. The secondary amine of the piperidine ring provides a reactive site for annulation reactions to build fused or spirocyclic heterocyclic systems. There are numerous examples of synthesizing N-heterocycles from diamines or amino alcohols, which could be adapted for this compound. nih.gov

Precursor TypeResulting Heterocyclic SystemSynthetic StrategyReference
N-Aryl-2-aminopyridinesN-(2-pyridyl)indolesPalladium-catalyzed annulation sigmaaldrich.com
1,6-Ene-dienesSubstituted PiperidinesNickel-catalyzed intramolecular hydroalkenylation nih.gov
N-Tethered AlkenesSubstituted PiperidinesIntramolecular aza-Michael reactions nih.gov
Diamines and Amino AlcoholsN-HeterocyclesDehydrogenative dual-cross-condensation mt.com

Application as a Ligand in Transition Metal Catalysis

The nitrogen atoms in this compound can act as ligands for transition metals, making it a candidate for use in catalysis. Both the tertiary amine and the piperidine nitrogen can coordinate to a metal center, potentially forming a bidentate ligand. The flexibility of the aminomethyl linker would allow for the formation of stable chelate rings with various transition metals.

Aminomethylpiperidine-based ligands have been developed for complexing metals like Mn(II). capes.gov.br Furthermore, 2-(aminomethyl)piperidine (B33004) has been used as a ligand in platinum(II) complexes to study substitution reactions. odu.edu The nature of the N-alkyl substituents can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity. For example, N,N'-disubstituted 2,5-bis(aminomethyl)furans have been synthesized using a metal-ligand bifunctional iridium catalyst for the N-alkylation of amines. khanacademy.orgresearchgate.net

Metal CenterLigand TypeApplicationReference
Platinum(II)2-(Aminomethyl)piperidineStudy of substitution reactions odu.edu
Manganese(II)(Aminomethyl)piperidine-based pentadentate ligandsComplexation studies capes.gov.br
IridiumMetal-ligand bifunctional catalystN-alkylation of amines khanacademy.orgresearchgate.net
Palladium(II)N-Aryl-2-aminopyridinesAnnulation reactions sigmaaldrich.com

Role as a Chirality Auxiliary or Scaffold (if applicable)

The target molecule, this compound, is achiral. However, if a substituent were introduced on the piperidine ring at a position other than C4, or if one of the carbons of the butyl or methyl group were to be part of a chiral center, the molecule could become chiral.

Chiral piperidine derivatives are of significant interest and have been used as chiral auxiliaries in asymmetric synthesis. nih.gov For example, chiral amines can be used to synthesize enantiopure piperidines. nih.govscholarpublishing.org The resulting chiral piperidines can then be derivatized into organocatalysts. nih.gov Asymmetric copper-catalyzed cyclizative aminoboration has been employed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. chemrxiv.org

While there are no specific reports of this compound being used as a chiral auxiliary, a chiral derivative of this compound could potentially serve such a role. The piperidine ring provides a rigid scaffold that can effectively transfer chiral information during a chemical reaction.

Chiral Scaffold/AuxiliarySynthetic ApplicationKey FeatureReference
Chiral AminesAsymmetric synthesis of substituted NH-piperidinesExocyclic chirality induced condensation nih.govscholarpublishing.org
Chiral Piperidine IntermediatesSynthesis of NK1 antagonist L-733,060Asymmetric cyclizative aminoboration chemrxiv.org
Chiral N,N'-DioxidesAsymmetric cycloadditionsC2-symmetric tetradentate ligands psu.edu

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular systems. nih.gov Methods like Density Functional Theory (DFT) have become particularly prominent for their balance of accuracy and computational efficiency, making them ideal for studying the properties of piperidine (B6355638) derivatives. nih.govresearchgate.net

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. bohrium.com For piperidine derivatives, DFT methods, particularly the B3LYP functional combined with a split-valence basis set like 6-311G(d,p), are commonly used to achieve this. nih.govresearchgate.netbohrium.com This level of theory effectively calculates the electronic structure to find the lowest energy conformation of the molecule. nih.gov

Ab initio methods, such as Hartree-Fock (HF), provide an alternative, often more computationally intensive, route to geometry optimization. researchgate.net The results of these calculations, such as bond lengths and angles, can be compared with experimental data from techniques like X-ray crystallography to validate the chosen theoretical model. nih.gov For instance, studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives showed good agreement between DFT-calculated geometric parameters and those determined by single-crystal analysis. nih.gov

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. For a flexible ring system like piperidine, this is crucial for understanding its behavior. Calculations can determine, for example, whether substituents on the nitrogen or carbon atoms of the piperidine ring preferentially adopt an axial or equatorial position. researchgate.net Studies on N-methylpiperidine and its derivatives have shown that an equatorially positioned methyl group is energetically more favorable than an axial one. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Piperidone Derivative (TBTBP) (Note: This data is representative of the type of information obtained from DFT calculations on piperidone derivatives and is not specific to Butyl(methyl)(piperidin-4-ylmethyl)amine.)

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC-N (Piperidine Ring)~1.46 Å
Bond LengthC-C (Piperidine Ring)~1.53 Å
Bond LengthC=O (Piperidone)~1.23 Å
Bond AngleC-N-C (Piperidine Ring)~112°
Bond AngleC-C-C (Piperidine Ring)~111°
Dihedral AngleC-N-C-CVaries with conformation

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. nih.gov

In studies of piperidone derivatives, the HOMO-LUMO gap was calculated to understand the potential for intramolecular charge transfer. nih.govresearchgate.net The analysis revealed that charge transfer interactions occur within these molecules, a key factor in their electronic and optical properties. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on a molecule's surface. researchgate.netresearchgate.net It identifies regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). researchgate.net For piperidine derivatives, the MEP can pinpoint the most likely sites for electrophilic and nucleophilic attack, offering insights into how the molecule will interact with other reagents. researchgate.netresearchgate.net In piperidone systems, the negative potential is often concentrated around the oxygen atom of the carbonyl group, indicating its nucleophilic character. nih.gov

Table 2: Representative Frontier Orbital Energies for Substituted Piperidone Derivatives (Note: Values are illustrative and derived from studies on piperidone derivatives.)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Derivative A-6.2-2.14.1
Derivative B-6.5-2.54.0
Derivative C-6.3-2.34.0

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and the interactions between orbitals within a molecule. nih.govpnrjournal.com It examines the "hyperconjugative" interactions, which involve the transfer of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. pnrjournal.comresearchgate.net The strength of these interactions is quantified by the stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater molecular stability. pnrjournal.com

Non-linear optical (NLO) materials are of great interest for applications in telecommunications and data storage. nih.govresearchgate.net Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). nih.govresearchgate.net Molecules with significant charge transfer characteristics, often found in systems with electron donor and acceptor groups connected by a π-conjugated system, tend to exhibit large NLO responses. nih.govresearchgate.net

DFT calculations using various functionals (e.g., HF, B3LYP, M06) have been employed to predict the NLO properties of piperidone derivatives. nih.govbohrium.com The calculated hyperpolarizability values can be compared to those of standard NLO materials (like urea) to assess their potential. researchgate.net For several piperidone derivatives, the first hyperpolarizability values were found to be significantly larger than that of urea, suggesting they are promising candidates for NLO applications. nih.govresearchgate.net

Vibrational Frequency Calculations and Spectral Interpretation

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes of a molecule at its optimized geometry, researchers can assign the peaks observed in an experimental spectrum to specific molecular motions, such as the stretching or bending of particular bonds. nih.gov

These calculations are typically performed using the same DFT method (e.g., B3LYP/6-311G(d,p)) as the geometry optimization. bohrium.com However, calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To correct for this, the calculated frequencies are commonly multiplied by a scaling factor. nih.gov This approach has been successfully used to achieve good agreement between the theoretical and experimental FT-IR spectra of complex pharmaceutical molecules. nih.gov For substituted piperidines, this analysis would help confirm the presence of key functional groups and provide a detailed understanding of the molecule's vibrational dynamics.

Prediction of Reactivity and Mechanistic Insights

Local reactivity can be predicted using methods like Fukui functions, which identify the specific atoms within a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.netpnrjournal.com This, combined with MEP analysis, allows for a detailed prediction of how a substituted piperidine might react in a chemical transformation. researchgate.net Furthermore, DFT calculations can be used to model entire reaction pathways, calculating the energies of transition states and intermediates to provide mechanistic insights into how a reaction proceeds. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused solely on this compound. This indicates a research gap in the computational investigation of this particular compound's conformational landscape and its behavior in various solvent environments.

While MD simulations are a powerful tool for understanding the dynamic nature of molecules, including flexibility and interactions with their surroundings, such detailed research findings are not publicly available for this compound.

Therefore, the presentation of specific data tables detailing dihedral angle distributions, solvent accessible surface areas, or radial distribution functions is not possible at this time. Further computational chemistry research would be required to elucidate these properties for the specified compound.

Analytical Methodologies for Chemical Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Butyl(methyl)(piperidin-4-ylmethyl)amine, providing the means to separate the compound from impurities and quantify it with high precision.

Gas Chromatography (GC) for Purity and Volatile Impurities

Gas chromatography is a powerful technique for assessing the purity of this compound, particularly for identifying and quantifying volatile and semi-volatile impurities. Due to the polar and basic nature of amines, which can lead to poor peak shape and adsorption on standard silica (B1680970) columns, specialized approaches are necessary. researchgate.netvt.edu

Direct analysis can be challenging, often resulting in tailing peaks. researchgate.net Therefore, derivatization is frequently employed to decrease the polarity and improve the chromatographic behavior of the amine. researchgate.net A common strategy involves acylation or alkylation. For tertiary amines, derivatization might involve dealkylation followed by reaction with an alkyl chloroformate. researchgate.net

For the analysis of potential volatile impurities—such as residual solvents from synthesis (e.g., methanol (B129727), acetonitrile (B52724), toluene) or low-molecular-weight starting materials—a headspace GC method with a flame ionization detector (FID) is typically effective. For the main compound, a capillary column with a wax-based or specialized amine-deactivated stationary phase (e.g., HP-INNOWax) is often used to achieve good peak shape and resolution.

Illustrative GC Parameters for Purity Analysis:

ParameterTypical Condition
InstrumentGas Chromatograph with FID
ColumnCapillary Column (e.g., DB-WAX, HP-INNOWax, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature250 °C
Detector Temperature280 °C
Carrier GasHelium or Hydrogen, constant flow
Oven ProgramInitial 100 °C, hold 2 min, ramp at 10 °C/min to 240 °C, hold 10 min
Injection ModeSplit (e.g., 50:1 ratio)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the principal method for the purity and quantitative analysis of this compound. scienceopen.com Since the compound lacks a significant UV-absorbing chromophore, direct detection with a standard UV-Visible detector is challenging and offers low sensitivity. veeprho.comresearchgate.neteurekaselect.com To overcome this, several strategies are employed: derivatization to introduce a chromophoric or fluorophoric tag, or the use of alternative detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). researchgate.neteurekaselect.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. A C18 or C8 column is typically used. chromatographyonline.com The mobile phase often consists of a mixture of acetonitrile or methanol and a buffered aqueous solution. The use of a buffer or an ion-pairing agent (e.g., trifluoroacetic acid) is crucial to ensure good peak shape for the basic amine. researchgate.net

For quantitative analysis, pre-column derivatization is a widely accepted approach. mdpi.com Reagents that react with the tertiary amine or a precursor secondary amine can be used to generate a highly detectable derivative, allowing for quantification even at low levels. scienceopen.commdpi.com For instance, methods developed for other piperidine-containing compounds have successfully used derivatization with reagents like 4-toluenesulfonyl chloride. researchgate.net

Example HPLC Method Parameters:

ParameterTypical Condition
InstrumentHPLC with UV/Vis or Fluorescence Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Phosphoric Acid in Water; B: Acetonitrile (Gradient Elution)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at wavelength corresponding to the derivative (e.g., 254 nm)
Injection Volume10 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for the qualitative analysis of this compound. chemistryhall.com Its primary application is in monitoring the progress of its synthesis. libretexts.orgyoutube.com By spotting the starting materials, the reaction mixture, and a "co-spot" on a TLC plate, a chemist can visually track the consumption of reactants and the formation of the product. libretexts.orgrochester.edu The reaction is considered complete when the spot corresponding to the limiting reactant disappears from the reaction mixture lane. libretexts.orgacs.org

For an amine compound like this, a silica gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). chemistryhall.com The polarity of the solvent system is adjusted to achieve a good separation, ideally with the product having a retention factor (Rf) between 0.2 and 0.8. chemistryhall.com

Since this compound is not UV-active, visualization requires a chemical stain. Common stains for amines include potassium permanganate (B83412) or ninhydrin (B49086) (if a primary/secondary amine precursor is being monitored).

Typical TLC System for Reaction Monitoring:

ParameterDescription
Stationary PhaseSilica gel 60 F254 plate
Mobile PhaseDichloromethane (B109758)/Methanol (e.g., 9:1 v/v) with a small amount of triethylamine (B128534) to reduce tailing
ApplicationCapillary spotting of starting material, reaction mixture, and co-spot
VisualizationPotassium permanganate stain (appears as yellow-green spots on a purple background)

Advanced Sample Preparation and Derivatization Strategies for Amine Analysis

Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical technique. actascientific.com For this compound, derivatization is crucial for enhancing detectability in HPLC and improving volatility and peak shape in GC. scienceopen.comactascientific.com

Pre-column and Post-column Derivatization for Enhanced Chromatographic Separation and Detection

Derivatization strategies in HPLC can be categorized as either pre-column or post-column. actascientific.comactascientific.com

Pre-column derivatization involves reacting the sample with the derivatizing agent before injecting it into the HPLC system. researchgate.net This is the most common approach. mdpi.com Its advantages include the ability to remove excess reagent before injection, the flexibility to optimize reaction conditions (time, temperature, pH), and the potential to improve the separation itself, not just detection. mdpi.com The resulting derivatives are then separated on the column. actascientific.com

Post-column derivatization involves adding the derivatizing reagent to the column effluent after the separation has occurred but before the detector. actascientific.com This requires additional hardware, such as a mixing tee and a reaction coil. researchgate.net Its main advantage is that it avoids the formation of multiple derivative products from a single analyte, which can sometimes occur in pre-column reactions. However, it can lead to band broadening, which reduces separation efficiency. researchgate.net Reagents for post-column derivatization must react quickly and produce minimal background signal. actascientific.com

For a specific molecule like this compound, pre-column derivatization is generally preferred for its flexibility and widespread use in quantifying amines. mdpi.com

Specific Derivatizing Reagents and their Applicability

The choice of derivatizing reagent depends on the functional groups present in the analyte and the detector being used. While this compound is a tertiary amine, some reagents listed are primarily for primary and secondary amines, which could be relevant for analyzing its precursors or potential impurities.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. nih.govresearchgate.net The reaction is fast and occurs at room temperature. researchgate.net A major limitation is that OPA does not react with secondary or tertiary amines, making it unsuitable for direct derivatization of the target compound but excellent for quantifying primary amine precursors or impurities. researchgate.net The resulting derivatives can be unstable, requiring controlled reaction and injection times. researchgate.net

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is a versatile reagent that reacts with primary and secondary amines under alkaline conditions (e.g., borate (B1201080) buffer pH 8-11) to form stable, highly fluorescent derivatives. researchgate.netnih.gov This makes it suitable for analyzing secondary amine precursors to the target compound, such as methyl(piperidin-4-ylmethyl)amine. researchgate.netresearchgate.net The reaction is robust and the derivatives are easily separated by RP-HPLC. researchgate.net Excess FMOC-Cl can be hydrolyzed, and the byproducts can be managed chromatographically. oup.com

Dansyl chloride (DNS-Cl): Dansyl chloride reacts with primary and secondary amino groups under alkaline conditions to yield intensely fluorescent and UV-active sulfonamide derivatives. The reaction is robust and has been used extensively for amino acids and biogenic amines. nih.gov While it does not react with tertiary amines, it is a powerful tool for analyzing secondary amine precursors. The derivatives are stable and can be analyzed by RP-HPLC with fluorescence or UV detection.

Isobutyl chloroformate (IBCF): Isobutyl chloroformate is an acylating agent that reacts with primary and secondary amines to form carbamate (B1207046) derivatives. nih.gov These derivatives are less polar and more volatile, making them highly suitable for analysis by GC-MS. nih.govsigmaaldrich.com The derivatization reaction is typically fast and can be performed directly in a two-phase system. nih.gov This reagent is particularly useful for creating a comprehensive profile of various amine impurities in a sample via GC analysis. nih.govnih.gov

Comparison of Derivatizing Reagents for Amine Analysis:

ReagentTarget AminePrimary ApplicationDetectionKey Features
OPAPrimaryHPLCFluorescence, UVFast reaction; unstable derivatives; does not react with secondary/tertiary amines. researchgate.net
FMOC-ClPrimary & SecondaryHPLCFluorescence, UVForms stable derivatives; versatile for primary and secondary amines. researchgate.netresearchgate.net
Dansyl chloridePrimary & SecondaryHPLC, TLCFluorescence, UVForms stable, highly fluorescent derivatives; robust reaction. nih.gov
Isobutyl chloroformatePrimary & SecondaryGC-MSMass Spectrometry, FIDIncreases volatility for GC; quantitative reaction. nih.govnih.gov

Hyphenated Analytical Techniques

The characterization and quantification of "this compound" in various samples necessitate the use of powerful analytical methodologies. Hyphenated techniques, which combine a separation method with a detection method, are particularly well-suited for this purpose. These techniques provide both qualitative and quantitative information, even for complex mixtures. The most relevant hyphenated techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS for Simultaneous Separation and Mass Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. Following separation, the compound is ionized, typically by electron ionization (EI), and the resulting ions are separated by their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint.

The electron ionization process at 70 eV imparts significant energy into the molecule, often leading to predictable fragmentation. d-nb.infowhitman.edu For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺), though in some cases, it may be of low abundance or absent. whitman.educaymanchem.com The most valuable information for structural elucidation comes from the characteristic fragmentation pattern of the piperidine (B6355638) ring and its substituents. caymanchem.comnih.govsemanticscholar.org

Expected key fragmentation pathways for this compound in GC-EI-MS would likely involve:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the butyl group or the methyl group.

Cleavage of the bond between the piperidine ring and the methylene (B1212753) group.

Fragmentation of the piperidine ring itself, which can produce a series of characteristic ions. caymanchem.comnih.gov

A typical GC-MS analysis would be conducted under specific instrumental conditions to achieve optimal separation and detection.

ParameterTypical ValuePurpose
Injector Temperature 250 °CEnsures complete vaporization of the analyte. d-nb.info
GC Column Capillary column (e.g., 5% Phenyl Methyl Siloxane)Separates the analyte from other components in the mixture.
Oven Temperature Program Initial temp 40-140°C, ramped to 300-325°CControls the elution of the analyte from the column. d-nb.info
Ion Source Temperature 230 °CMaintains the analyte in a gaseous state within the ion source. d-nb.info
Ionization Energy 70 eVStandard energy for electron ionization to produce reproducible mass spectra. d-nb.info
Mass Analyzer QuadrupoleScans a range of m/z values to generate the mass spectrum. d-nb.info

LC-MS/MS for Sensitive Detection and Structural Confirmation in Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for the analysis of compounds that may not be suitable for GC-MS due to low volatility or thermal instability. It is also the method of choice for analyzing compounds in complex biological or environmental matrices. researchgate.netmdpi.com

The analysis begins with the separation of the target compound by High-Performance Liquid Chromatography (HPLC). For a basic compound like this compound, reversed-phase chromatography is commonly employed. researchgate.netethz.ch The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and an aqueous solution containing a modifier (such as formic acid or ammonium (B1175870) formate) to ensure the analyte is in its protonated form for optimal ionization. researchgate.netethz.ch

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, most commonly using Electrospray Ionization (ESI) in the positive ion mode. scielo.brnih.govnih.gov In tandem mass spectrometry (MS/MS), a specific ion, usually the protonated molecule [M+H]⁺, is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID) with an inert gas. nih.gov The resulting product ions are analyzed in a second mass analyzer, providing a high degree of structural confirmation. researchgate.netnih.govmjcce.org.mk This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, even at very low concentrations. mdpi.com

ParameterTypical SettingPurpose
LC Column Reversed-phase (e.g., C8, C18)Separates the analyte based on hydrophobicity. researchgate.net
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidElutes the analyte and promotes protonation. researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI+)Efficiently ionizes the nitrogen-containing analyte. scielo.brnih.govnih.gov
Precursor Ion [M+H]⁺The protonated molecular ion of the analyte is selected for fragmentation.
Collision Gas Argon or NitrogenInduces fragmentation of the precursor ion in the collision cell. scielo.brnih.gov
Product Ions Specific fragmentsCharacteristic fragments of the analyte are monitored for quantification and confirmation. nih.govmjcce.org.mk

The fragmentation of the [M+H]⁺ ion of this compound in MS/MS would be expected to yield structurally significant product ions, confirming the presence of the butyl, methyl, and piperidin-4-ylmethyl moieties. The selection of unique precursor-to-product ion transitions provides excellent specificity, minimizing interference from matrix components. mdpi.commdpi.com

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings for Butyl(methyl)(piperidin-4-ylmethyl)amine

This compound is a tertiary amine featuring a piperidine (B6355638) ring connected to a methylaminomethyl group, which is further substituted with a butyl group. The structural representation and key identifiers of this compound are summarized in the table below.

IdentifierValue
IUPAC Name N-butyl-N-methyl-1-(piperidin-4-yl)methanamine
CAS Number 926260-05-1
Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
SMILES CCCCN(C)CC1CCNCC1

This data is compiled from publicly available chemical databases.

Currently, there is a notable scarcity of dedicated peer-reviewed studies on this compound. Its primary presence in the scientific domain appears to be as a commercially available building block or intermediate for organic synthesis. Consequently, a comprehensive understanding of its specific reactivity, biological activity, and material properties remains largely uncharted. However, its chemical nature can be inferred from the well-established chemistry of its constituent functional groups: a tertiary amine and a piperidine ring. The tertiary amine group imparts basicity and nucleophilicity to the molecule, while the piperidine ring, with its chair-like conformation, provides a three-dimensional scaffold.

Identification of Knowledge Gaps in Synthetic Chemistry and Reactivity

Potential Synthetic Routes:

Reductive Amination: A plausible and widely used method for synthesizing such compounds is through reductive amination. tandfonline.comresearchgate.net This could involve the reaction of 4-(aminomethyl)piperidine (B1205859) with butyraldehyde (B50154) to form an intermediate imine, followed by methylation. Alternatively, N-butyl-N-methylamine could be reacted with piperidine-4-carbaldehyde. The choice of reducing agent, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation, would be a critical parameter to investigate. tandfonline.comresearchgate.net

N-Alkylation: Stepwise N-alkylation of a suitable precursor, such as methyl(piperidin-4-ylmethyl)amine, with a butyl halide (e.g., butyl bromide) in the presence of a base would be another viable route. researchgate.net The key challenges in this approach would be controlling the selectivity of alkylation to avoid quaternization of the amine and optimizing reaction conditions to achieve high yields.

A significant gap exists in the experimental data regarding the reactivity of this compound. While it is expected to exhibit typical tertiary amine reactivity, such as salt formation with acids and potential for N-oxide formation, more complex transformations have not been explored. For instance, the C-H bonds on the piperidine ring, particularly those alpha to the nitrogen atom, could potentially be functionalized through modern synthetic methods like photoredox catalysis, although such studies on this specific molecule are absent. nih.gov

Prospective Avenues for Further Chemical Transformations and Derivatization

The structure of this compound presents several opportunities for further chemical transformations and the creation of new derivatives.

N-Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide, a transformation that can alter the molecule's polarity and biological activity.

Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. These ionic derivatives could be investigated for their potential as phase-transfer catalysts or for applications where increased water solubility is desired.

Functionalization of the Piperidine Nitrogen: The secondary amine within the piperidine ring is a prime site for derivatization. It can undergo a wide range of reactions, including acylation, sulfonylation, and further alkylation, to introduce diverse functional groups. This would allow for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

C-H Functionalization: As mentioned, the development of methods for the selective C-H functionalization of the piperidine ring would be a sophisticated avenue for creating more complex and potentially valuable derivatives. researchgate.netnews-medical.net

Opportunities for Advanced Theoretical Studies and Computational Predictions

Given the lack of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and behavior of this compound.

Conformational Analysis: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. Advanced computational methods can be employed to determine the preferred conformations of the molecule and the orientation of its substituents (axial vs. equatorial). researchgate.net This information is crucial for understanding its interaction with biological targets.

QSAR Modeling: Should a series of derivatives be synthesized and tested for a particular biological activity, Quantitative Structure-Activity Relationship (QSAR) models could be developed. nih.govresearchgate.net These models can correlate structural features with activity, guiding the design of more potent compounds.

Prediction of Physicochemical Properties: Computational tools can provide reliable predictions of key properties such as pKa, logP, and solubility, which are essential for drug development and materials science applications.

Molecular Docking: If a potential biological target is identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound and its derivatives. nih.govrsc.org

Potential for Novel Applications in Materials Science or Catalyst Design

While primarily viewed as a building block for pharmaceuticals, the structural features of this compound suggest potential applications in other fields.

Catalyst Design: Tertiary amines are known to act as basic catalysts in various organic reactions. The specific steric and electronic environment of the tertiary amine in this molecule could be exploited in catalysis. Furthermore, its derivatives could serve as ligands for metal-catalyzed reactions. rsc.org

Materials Science: Piperidine-containing polymers have been explored for various applications. nih.gov this compound could potentially be incorporated into polymer chains as a monomer or a functional additive to modify the properties of materials, such as their thermal stability, pH-responsiveness, or adhesion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Butyl(methyl)(piperidin-4-ylmethyl)amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves alkylation and amination of piperidine derivatives. For example, alkylation of 4-aminopiperidine with butyl and methyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction optimization includes temperature control (60–80°C), solvent selection (polar aprotic solvents preferred), and stoichiometric ratios to minimize byproducts like quaternary ammonium salts . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is recommended for isolating the tertiary amine .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns on the piperidine ring and alkyl chains. For instance, methyl groups adjacent to nitrogen appear as singlets near δ 2.2–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 199.21) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the critical physicochemical properties of this compound for experimental design?

  • Key Data :

PropertyValue/DescriptionSource
Molecular Weight199.36 g/molCalculated
LogP (Lipophilicity)~2.1 (predicted via ChemAxon)
SolubilityMiscible in DMSO, chloroform
Stability in aqueous buffers may require pH adjustment (optimal pH 6–8) to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to study the receptor-binding kinetics of this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on a sensor chip and measure binding affinity (KDK_D) in real-time .
  • Radioligand Displacement Assays : Use 3H^3H-labeled antagonists to determine IC₅₀ values. For example, competition with known ligands (e.g., prazosin for α₁-adrenergic receptors) .
  • Molecular Dynamics Simulations : Model interactions with receptors (e.g., docking to histamine H₃ receptor active sites) to identify key binding residues .

Q. What strategies resolve contradictions in reported bioactivity data for piperidine-based analogs like this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from public repositories (e.g., PubChem BioAssay) to identify outliers. Adjust for variables like assay type (e.g., cell-free vs. cell-based) and compound purity .
  • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values across multiple concentrations to rule out assay-specific artifacts .
  • Structural Analog Comparison :
CompoundBioactivity (IC₅₀, nM)Key Difference
1-Benzyl-4-methylpiperidin-4-amine120 ± 15Benzyl group enhances CNS penetration
This compound450 ± 30Higher lipophilicity reduces aqueous solubility

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .
  • Partition Coefficients : Determine soil adsorption (KocK_{oc}) via batch equilibrium tests. Predicted KocK_{oc} ≈ 500–600 L/kg suggests moderate mobility .
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays (72h EC₅₀) .

Q. What computational methods predict the metabolic pathways of this compound in vivo?

  • Methodological Answer :

  • In Silico Metabolism Prediction : Use software like MetaSite to identify likely Phase I oxidation sites (e.g., N-demethylation, piperidine ring hydroxylation) .
  • CYP450 Inhibition Assays : Incubate with human liver microsomes and quantify metabolites via LC-MS/MS. Key enzymes: CYP3A4, CYP2D6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl(methyl)(piperidin-4-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
Butyl(methyl)(piperidin-4-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.